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Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a
substituted pyridine derivative that has emerged as a valuable and versatile building block in
the field of organic synthesis. Its unique arrangement of an amino, a methoxy, and a methyl
group on the pyridine ring provides multiple reactive sites, enabling the construction of complex
molecular architectures. This guide provides a comprehensive overview of the synthesis of 5-
Amino-2-methoxy-4-picoline, its physicochemical properties, and its applications as a key
intermediate in the preparation of a range of important organic molecules, with a particular
focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-methoxy-4-
picoline is essential for its effective use in synthesis. The key properties are summarized in the
table below.
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Property Value

CAS Number 6635-91-2

Molecular Formula C7H10N20

Molecular Weight 138.17 g/mol
Appearance Brown to light brown solid
Purity > 98% (by HPLC)

Synthesis of 5-Amino-2-methoxy-4-picoline

The synthesis of 5-Amino-2-methoxy-4-picoline is typically achieved through a two-step
process starting from a commercially available precursor. The general synthetic workflow
involves the formation of a nitropyridine intermediate, followed by the reduction of the nitro
group to the desired amine.

Nitro Group Reduction
e.g., H2/Pd-C or Fe/AcOH

Nucleophilic Substitution

2-Chloro-4-methyl-5-nitropyridine CH3ONa / CHsOH 2-Methoxy-4-methyl-5-nitropyridine

5-Amino-2-methoxy-4-picoline

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 5-Amino-2-methoxy-4-picoline.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This procedure details the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-
nitropyridine with a methoxy group.

Materials:
e 2-Chloro-4-methyl-5-nitropyridine

e Sodium metal
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Absolute Methanol

Ethyl acetate

Concentrated HCI

Magnesium sulfate (MgSQOa)

Procedure:

¢ In a flask, a solution of sodium methoxide is prepared by dissolving sodium (2.30 g, 100
mmol) in absolute methanol (75 ml) at 0°C with stirring.[1]

e A solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15
ml) is added dropwise to the sodium methoxide solution.[1]

e The resulting dark-colored solution is stirred at room temperature for 30 minutes.[1]

e The solvent is removed under reduced pressure to yield a solid.[1]

e The solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCI.[1]

o The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).[1]

e The combined organic extracts are dried over MgSOa4 and the solvent is evaporated under
reduced pressure to yield the product.[1]

Quantitative Data:

Product Yield Melting Point Spectroscopic Data

1H NMR (DMSO-ds): 6
8.94 (s, 1H), 6.97 (s,
1H), 3.99 (s, 3H), 2.58

98% 70-72°C (s, 3H) LRMS (m/z):
168 (M+, 98), 167
(100), 151 (34), 138
(24), 80 (17)[1]

2-Methoxy-4-methyl-
5-nitropyridine
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Step 2: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to 5-Amino-2-methoxy-4-picoline

The reduction of the nitro group to an amine is a critical step. Several methods are effective for
this transformation. Below are two common protocols.

Protocol 2a: Catalytic Hydrogenation

Materials:

2-Methoxy-4-methyl-5-nitropyridine

Palladium on carbon (10% Pd-C)

Methanol or Ethanol

Hydrogen gas supply

Procedure:

e 2-Methoxy-4-methyl-5-nitropyridine is dissolved in methanol or ethanol in a hydrogenation
vessel.

e A catalytic amount of 10% Pd-C is added to the solution.

e The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen
atmosphere (typically 1-4 atm) at room temperature.

e The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

e Upon completion, the catalyst is removed by filtration through a pad of celite.

o The filtrate is concentrated under reduced pressure to yield 5-Amino-2-methoxy-4-picoline.

Protocol 2b: Reduction with Iron in Acetic Acid

Materials:

o 2-Methoxy-4-methyl-5-nitropyridine
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e Iron powder

» Glacial acetic acid

e Ethanol

e Water

e Sodium hydroxide solution
o Ethyl acetate

Procedure:

o A solution of 2-Methoxy-4-methyl-5-nitropyridine is prepared in a mixture of ethanol and
acetic acid.

 [ron powder (an excess, typically 3-5 equivalents) is added to the solution.

e The mixture is heated to reflux and stirred until the reaction is complete, as monitored by
TLC.

 After cooling to room temperature, the reaction mixture is diluted with water and basified with
a sodium hydroxide solution to precipitate iron salts.

e The mixture is filtered, and the filtrate is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure to afford 5-Amino-2-methoxy-4-picoline.

Applications in Organic Synthesis

The presence of both a nucleophilic amino group and a pyridine ring structure allows 5-Amino-
2-methoxy-4-picoline to participate in a wide array of chemical transformations. This makes it
a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
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Caption: Key reaction pathways involving 5-Amino-2-methoxy-4-picoline.

N-Acylation: Synthesis of Amide Derivatives

The amino group of 5-Amino-2-methoxy-4-picoline can be readily acylated to form amides.
These amides are often key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide
Materials:

e 5-Amino-2-methoxy-4-picoline (6-methoxy-4-methylpyridin-3-amine)

e Acetic anhydride

o Toluene

Procedure:

e To a solution of 5-Amino-2-methoxy-4-picoline (5.0 g, 36.2 mmol) in toluene (100.0 mL),
acetic anhydride (5.2 g, 50.7 mmol, 1.4 eq) is added.[2]

e The mixture is stirred and heated at 100°C for 2 hours.[2]
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 After cooling, the solvent is removed under vacuum to provide the product.[2]

Quantitative Data:

Product Yield
N-(6-methoxy-4-methylpyridin-3-yl)acetamide 100% (crude)
Conclusion

5-Amino-2-methoxy-4-picoline is a highly functionalized and versatile building block with
significant applications in organic synthesis, particularly in the development of novel
pharmaceuticals. Its straightforward synthesis and the reactivity of its functional groups allow
for the efficient construction of a diverse range of complex molecules. The detailed protocols
and data presented in this guide are intended to facilitate its use in research and development,
enabling scientists to explore new chemical space and accelerate the discovery of new
medicines and other valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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